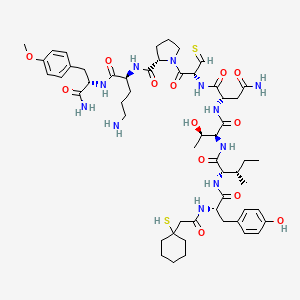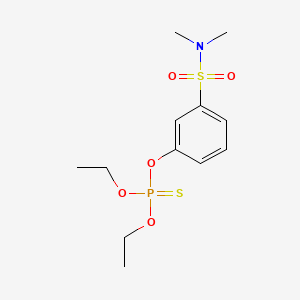
鸟类加压素
描述
Ota-vasotocin is a nonapeptide hormone that is structurally similar to oxytocin and vasopressin. It is primarily found in non-mammalian vertebrates, such as birds, reptiles, and amphibians. This compound plays a crucial role in regulating various physiological and behavioral processes, including social behavior, reproductive functions, and water balance.
科学研究应用
Ota-vasotocin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating social and reproductive behaviors in non-mammalian vertebrates.
Medicine: Explored for potential therapeutic applications in conditions related to water balance and social behavior disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
作用机制
Target of Action
Ota-vasotocin, a ligand used in quantitative receptor autoradiography, primarily targets oxytocin receptors . These receptors play a crucial role in various physiological and behavioral processes, including social bonding, stress regulation, and fear response .
Mode of Action
It’s known that oxytocin and vasopressin, two closely related neuropeptides, have neuromodulatory actions in a large number of brain regions . These peptides can bind to both oxytocin and vasopressin receptors, leading to a variety of changes in the body .
Biochemical Pathways
Oxytocin and vasopressin, which Ota-vasotocin is homologous to, are part of an integrated and adaptive system known as the oxytocin-vasopressin pathway . This pathway involves various behavioral systems, including olfaction and social interactions, fear and homeostasis, learning and memory, and sensory and motor systems . The exact biochemical pathways affected by Ota-vasotocin are yet to be elucidated.
Pharmacokinetics
It’s known that oxytocin, a closely related peptide, can be rapidly and locally released in different brain areas . This suggests that Ota-vasotocin might also have similar properties, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Ota-vasotocin’s action are likely to be diverse, given the wide range of effects associated with oxytocin and vasopressin. For instance, oxytocin in the central nucleus of the amygdala (CeA) reduces contextual fear responses, while in the bed nucleus of the stria terminalis (BNST), it facilitates cued fear and reduces fear responses to un-signaled, diffuse threats .
Action Environment
The action, efficacy, and stability of Ota-vasotocin can be influenced by various environmental factors. For example, the effects of oxytocin and vasopressin are known to be brain site-specific, sex-specific, and dependent on a prior stress history . Therefore, it’s plausible that similar factors could also influence the action of Ota-vasotocin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ota-vasotocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Ota-vasotocin involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and solvent composition.
化学反应分析
Types of Reactions: Ota-vasotocin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Formation of disulfide-bonded Ota-vasotocin.
Reduction: Regeneration of the linear peptide with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
相似化合物的比较
Oxytocin: A nonapeptide hormone involved in social bonding, childbirth, and lactation in mammals.
Vasopressin: A nonapeptide hormone that regulates water balance and blood pressure in mammals.
Comparison:
Structural Similarity: Ota-vasotocin, oxytocin, and vasopressin share a similar peptide structure, with minor differences in amino acid sequences.
Functional Differences: While oxytocin and vasopressin are primarily found in mammals, Ota-vasotocin is more prevalent in non-mammalian vertebrates. Ota-vasotocin has a broader range of functions, including roles in both social behavior and water balance, whereas oxytocin is more focused on social bonding and reproductive functions, and vasopressin on water balance and blood pressure regulation.
Ota-vasotocin’s unique presence in non-mammalian vertebrates and its dual role in social and physiological regulation highlight its importance in comparative endocrinology and evolutionary biology.
属性
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMXBLPNDFGOB-YKVWRKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N11O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150640 | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114056-26-7 | |
| Record name | Ota-vasotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)


![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)






